molecular formula C11H17N3OS3 B11542962 N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide

N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide

Cat. No.: B11542962
M. Wt: 303.5 g/mol
InChI Key: QWAFVHFMMUSVQY-UHFFFAOYSA-N
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Description

N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide is a complex organic compound featuring a thiazole ring substituted with methylsulfanyl groups and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the piperidine carboxamide group. One common method involves the reaction of 3,5-bis(methylsulfanyl)-1,2-thiazole with piperidine-1-carboxamide under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and piperidine carboxamide group can interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(methylsulfanyl)-4-isothiazolecarbonitrile
  • 1-(1’-{[3-(methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4’-piperidin]-5-yl)methanamine

Uniqueness

N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide is unique due to its specific combination of a thiazole ring with methylsulfanyl groups and a piperidine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H17N3OS3

Molecular Weight

303.5 g/mol

IUPAC Name

N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide

InChI

InChI=1S/C11H17N3OS3/c1-16-9-8(10(17-2)18-13-9)12-11(15)14-6-4-3-5-7-14/h3-7H2,1-2H3,(H,12,15)

InChI Key

QWAFVHFMMUSVQY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NS1)SC)NC(=O)N2CCCCC2

Origin of Product

United States

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